molecular formula C24H17ClN2O7 B3935531 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B3935531
M. Wt: 480.9 g/mol
InChI Key: HRIZMLSRXBNFRM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule characterized by three key moieties:

  • A 4-chloro-3-nitrophenyl group, contributing electron-withdrawing effects and influencing reactivity.
  • A 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol core, a bicyclic system with fused dioxolane and cyclohexene rings, conferring rigidity and stereochemical complexity .

Its molecular formula is C₂₄H₁₇ClN₂O₈, with an InChI key of XIVLDVZEKXJNAG-UHFFFAOYSA-N .

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O7/c25-16-8-7-12(10-18(16)27(32)33)19(28)11-34-24(31)15-3-1-2-4-17(15)26-22(29)20-13-5-6-14(9-13)21(20)23(26)30/h1-8,10,13-14,20-21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIZMLSRXBNFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC24H20ClN2O5
Molecular Weight455.88 g/mol

Structural Characteristics

The compound features a chloro-nitrophenyl moiety and a dioxohexahydroisoindole structure, which are significant for its biological interactions. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For example, compounds with similar dioxo structures have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study: Les-3331
    • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
    • Findings : Les-3331 demonstrated high cytotoxicity with IC50 values less than 5 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .

The biological activity of this compound is hypothesized to involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Impact on Mitochondrial Function : Alterations in mitochondrial membrane potential have been noted in studies involving structurally related compounds.

In Vitro Studies

In vitro assays using the compound or its analogs have provided insights into their mechanisms:

  • Caspase Activation : Increased levels of caspases 8 and 9 were observed, suggesting an apoptotic mechanism.
  • Cell Viability Assays : MTT assays indicated a dose-dependent decrease in viability in treated cell lines.

Comparative Analysis of Biological Activity

A comparative analysis of various compounds with related structures is summarized in the table below:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-74.5Apoptosis via caspase activation
Compound BMDA-MB-2313.8Inhibition of topoisomerase II
2-(4-chloro-3-nitrophenyl)-2-oxoethyl ...MCF-7/MDA-MB-231<5Apoptosis induction, mitochondrial disruption

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula
Target Compound 4,7-Methanoisoindol 4-Cl-3-NO₂-phenyl, 2-oxoethyl benzoate C₂₄H₁₇ClN₂O₈
Compound 3b 4,7-Epoxyisoindol Ethoxy chains, tert-butyl carbamate C₂₁H₂₈N₂O₈
Compound 3c 4,7-Epoxyisoindol Ethoxy chains, ammonium trifluoroacetate C₁₈H₂₃F₃N₂O₈
Rapa (Reference in ) Macrolide (e.g., rapamycin-like) Variable hydroxyl, carbonyl, and methoxy groups C₅₁H₇₉NO₁₃

Key Observations :

  • Core Structure: The target compound’s methanoisoindol core differs from the epoxyisoindol in Compounds 3b/3c . The methano bridge introduces distinct ring strain and conformational stability compared to the epoxy group, which may alter solubility and reactivity.
  • Substituents: The 4-Cl-3-NO₂-phenyl group in the target compound contrasts with the ethoxy-carbamate/ammonium chains in 3b/3c.

NMR Spectral Analysis

Table 2: Comparative NMR Chemical Shifts (Regions of Interest)

Compound Region A (δ 29–36 ppm) Region B (δ 39–44 ppm) Source
Target Compound Not reported Not reported
Compound 1 Significant shifts Minor shifts
Compound 7 Minor shifts Significant shifts
Compound 3b δ 3.6–4.2 (ethoxys) δ 1.4 (tert-butyl)

Key Observations :

  • In Compounds 1 and 7 , shifts in Regions A and B correlate with substituent placement on the core structure. The target compound’s 4-Cl-3-NO₂-phenyl and benzoate ester likely induce similar localized shifts, though specific data are unavailable.
  • Compound 3b’s ethoxy and tert-butyl groups produce distinct shifts (δ 3.6–4.2 and δ 1.4) , contrasting with the target’s aromatic proton environments.

Reactivity Insights :

  • The target’s nitro group may facilitate nucleophilic aromatic substitution, unlike 3b/3c’s inert ethoxy chains.
  • The methanoisoindol core is less prone to ring-opening reactions compared to epoxyisoindol systems in 3b/3c.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

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